N-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluorophenyl group attached to a pyrazole ring, which is further substituted with a carboxamide group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 2,5-difluoroaniline with 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminosulfonyl)-N-(2,5-difluorophenyl)methyl-benzamide
- (2S)-4-(2,5-difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide
Uniqueness
N-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific structural features, such as the presence of both difluorophenyl and pyrazole moieties. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H9F2N3O |
---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H9F2N3O/c1-16-10(4-5-14-16)11(17)15-9-6-7(12)2-3-8(9)13/h2-6H,1H3,(H,15,17) |
InChI Key |
YKXRKWTXRUCSLT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.